Diisopropylphosphoramidous dichloride
Overview
Description
Diisopropylphosphoramidous dichloride is a chemical compound with the molecular formula [(CH3)2CH]2NPCl2 . It is used as a reagent for the synthesis of peptides and oligonucleotide analogues .
Synthesis Analysis
Diisopropylphosphoramidous dichloride can be synthesized through phosphoramidite chemistry . An alternative approach involves the use of a tri(2-bromoethyl) phosphotriester precursor . This method is compatible with various protecting groups and has been demonstrated on different substrates, including acetylhexosamine and amino acid derivatives .Molecular Structure Analysis
The molecular structure of Diisopropylphosphoramidous dichloride is represented by the linear formula [(CH3)2CH]2NPCl2 . It has a molecular weight of 202.06 .Chemical Reactions Analysis
Diisopropylphosphoramidous dichloride is involved in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Diisopropylphosphoramidous dichloride is a liquid at room temperature . It has a density of 1.096 g/mL at 25 °C and a refractive index (n20/D) of 1.485 .Scientific Research Applications
Synthesis of Biolabile Thioalkyl-Protected Phosphates
Diisopropylphosphoramidous dichloride is used in the synthesis of biolabile thioalkyl-protected phosphates from an easily accessible phosphotriester precursor . This approach is essential to accelerate the development of novel phosphate-containing bioactive molecules . To enable efficient cellular uptake, phosphate groups are commonly masked with biolabile protecting groups, such as S-acyl-2-thioethyl (SATE) esters, that are removed once the molecule is inside the cell . This method facilitates the synthesis of bis-SATE-protected phosphoprobes and prodrugs .
Reagent for the Synthesis of Peptides and Oligonucleotide Analogues
Diisopropylphosphoramidous dichloride serves as a reagent for the synthesis of peptides and oligonucleotide analogues . It’s a crucial component in the creation of these complex molecules, contributing to advancements in various fields of research .
Mechanism of Action
Target of Action
Diisopropylphosphoramidous dichloride, also known as N-dichlorophosphanyl-N-propan-2-ylpropan-2-amine, is primarily used as a reagent in the synthesis of peptides and oligonucleotide analogues . The primary targets of this compound are therefore the amino acids and nucleotides that are involved in these synthesis processes.
Mode of Action
It is known that this compound is used in the synthesis of peptides and oligonucleotide analogues , suggesting that it may interact with its targets (amino acids and nucleotides) to form new bonds, facilitating the creation of these larger structures.
Biochemical Pathways
Given its role in the synthesis of peptides and oligonucleotide analogues , it can be inferred that this compound plays a role in the biochemical pathways related to protein and nucleic acid synthesis.
Pharmacokinetics
It is known that this compound is a liquid at room temperature , which may influence its absorption and distribution properties.
Result of Action
The primary result of the action of Diisopropylphosphoramidous dichloride is the synthesis of peptides and oligonucleotide analogues . These compounds are crucial in various biological processes, including protein synthesis and gene expression.
Action Environment
It is known that this compound is stored at temperatures between 2-8°c , suggesting that temperature may play a role in maintaining its stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-dichlorophosphanyl-N-propan-2-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2NP/c1-5(2)9(6(3)4)10(7)8/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPVRFOGRCBSJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408696 | |
Record name | Diisopropylphosphoramidous dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropylphosphoramidous dichloride | |
CAS RN |
921-26-6 | |
Record name | Diisopropylphosphoramidous dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropylphosphoramidous dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Diisopropylphosphoramidous Dichloride in chemical synthesis?
A1: Diisopropylphosphoramidous Dichloride serves as a versatile reagent for phosphitylating alcohols. This reaction forms alkyl dibenzyl phosphite intermediates, which can be further oxidized and debenzylated to yield phosphoric monoesters. [] This process is particularly valuable in synthesizing nucleotides and modified nucleotides for various applications. []
Q2: Can you provide an example of a specific application of Diisopropylphosphoramidous Dichloride in nucleotide chemistry?
A2: Certainly. Researchers have successfully employed Diisopropylphosphoramidous Dichloride in the synthesis of a novel phosphorylating reagent, bis[S-(4,4'-dimethoxytrityl)-2-mercaptoethyl]-N,N-diisopropylphosphoramidite. [] This reagent facilitates the solid-phase synthesis of deoxyribonucleoside 5'-/3'-phosphate or -thiophosphate monoesters and oligonucleotide 5'-phosphate/-thiophosphate monoesters. Furthermore, this reagent has been instrumental in constructing thermolytic dinucleotide prodrug models, demonstrating its potential in developing thermosensitive oligonucleotide prodrugs for therapeutic applications. []
Q3: Are there any alternative synthetic routes for preparing Diisopropylphosphoramidous Dichloride?
A3: While several methods exist for synthesizing Diisopropylphosphoramidous Dichloride, a particularly convenient approach involves reacting benzyl alcohol with Diisopropylphosphoramidous Dichloride in the presence of a tert-amine. [] This reaction is typically carried out in solvents like diethyl ether, tetrahydrofuran (THF), or dioxane. []
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